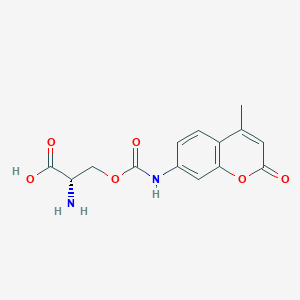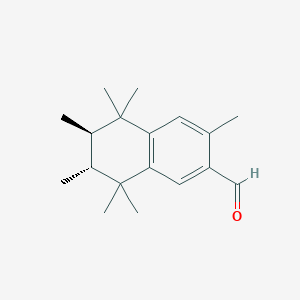![molecular formula C21H26N2O3 B238331 2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is a synthetic compound that has been extensively studied in scientific research. This chemical compound is commonly referred to as DMAPT and is known for its anti-cancer properties. DMAPT is a promising drug candidate that has been shown to have potential in the treatment of various types of cancers.
Mécanisme D'action
The mechanism of action of DMAPT is not fully understood. However, it is known that DMAPT inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in cell growth and survival. By inhibiting the activity of NF-κB, DMAPT disrupts the signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
DMAPT has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of NF-κB, DMAPT has been shown to induce the expression of genes involved in apoptosis, or programmed cell death. DMAPT has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which may affect the efficacy of other drugs that are co-administered with DMAPT.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMAPT in lab experiments is that it has been extensively studied and has shown promising results in the treatment of various types of cancers. Additionally, DMAPT is a synthetic compound that can be easily synthesized in the lab. However, one limitation of using DMAPT in lab experiments is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DMAPT. One direction is to further investigate the mechanism of action of DMAPT and its effects on cancer cells. Additionally, future studies could investigate the efficacy of DMAPT in combination with other drugs for the treatment of cancer. Finally, further studies could investigate the potential use of DMAPT in the treatment of other diseases, such as inflammatory diseases and autoimmune disorders.
Méthodes De Synthèse
DMAPT can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with N-(4-(morpholin-4-ylmethyl)phenyl)amine to form DMAPT.
Applications De Recherche Scientifique
DMAPT has been extensively studied in scientific research for its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMAPT has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMAPT has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell growth and survival.
Propriétés
Nom du produit |
2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C21H26N2O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H26N2O3/c1-16-3-8-20(13-17(16)2)26-15-21(24)22-19-6-4-18(5-7-19)14-23-9-11-25-12-10-23/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,24) |
Clé InChI |
VXULJZLAVHMYGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)






![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)

![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)